molecular formula C43H66N12O12S2 B12424048 [Leu3]-Oxytocin

[Leu3]-Oxytocin

Cat. No.: B12424048
M. Wt: 1007.2 g/mol
InChI Key: FRAJVCQUOFINCU-ALERXTORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Leu3]-Oxytocin is a synthetic analog of the naturally occurring hormone oxytocin. Oxytocin is a peptide hormone and neuropeptide that plays a crucial role in social bonding, sexual reproduction, childbirth, and the period after childbirth. The modification at the third position of the peptide sequence, where leucine replaces the original amino acid, results in this compound. This alteration can affect the compound’s binding affinity and activity, making it a subject of interest in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Leu3]-Oxytocin involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids, including leucine at the third position, follows. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process. Purification steps, such as high-performance liquid chromatography (HPLC), ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

[Leu3]-Oxytocin can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the sulfur-containing amino acids, leading to the formation of disulfide bonds.

    Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid substitutions are typically performed during the synthesis phase using protected amino acid derivatives.

Major Products Formed

The major products formed from these reactions include various analogs of this compound with altered biological activities and properties.

Scientific Research Applications

[Leu3]-Oxytocin has numerous applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modifications.

    Biology: Investigated for its role in social behavior and bonding in animal models.

    Medicine: Explored for potential therapeutic uses in conditions like autism, anxiety, and postpartum depression.

    Industry: Utilized in the development of peptide-based drugs and therapeutic agents.

Mechanism of Action

[Leu3]-Oxytocin exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors (GPCRs). This binding activates intracellular signaling pathways, including the phosphoinositide pathway, leading to the release of calcium ions and subsequent cellular responses. The modification at the third position can influence the binding affinity and specificity of the compound, potentially altering its physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Oxytocin: The natural hormone with a different amino acid at the third position.

    [Arg8]-Vasopressin: Another peptide hormone with similar structure and functions.

    [Desamino-D-Arg8]-Vasopressin: A synthetic analog with modifications for increased stability.

Uniqueness

[Leu3]-Oxytocin is unique due to the specific substitution of leucine at the third position, which can result in distinct binding properties and biological activities compared to other oxytocin analogs and related peptides.

Properties

Molecular Formula

C43H66N12O12S2

Molecular Weight

1007.2 g/mol

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C43H66N12O12S2/c1-21(2)14-27(37(61)48-18-35(47)59)53-42(66)32-6-5-13-55(32)43(67)31-20-69-68-19-25(44)36(60)50-29(16-23-7-9-24(56)10-8-23)40(64)51-28(15-22(3)4)39(63)49-26(11-12-33(45)57)38(62)52-30(17-34(46)58)41(65)54-31/h7-10,21-22,25-32,56H,5-6,11-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,63)(H,50,60)(H,51,64)(H,52,62)(H,53,66)(H,54,65)/t25-,26-,27-,28-,29-,30-,31-,32-/m0/s1

InChI Key

FRAJVCQUOFINCU-ALERXTORSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

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